molecular formula C7H15N B6148193 2-methyl-2-propylazetidine CAS No. 1483892-84-7

2-methyl-2-propylazetidine

Cat. No.: B6148193
CAS No.: 1483892-84-7
M. Wt: 113.20 g/mol
InChI Key: CBUGIKMBMTWDAP-UHFFFAOYSA-N
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Description

2-Methyl-2-propylazetidine is an organic compound featuring a saturated four-membered azetidine ring system, classified as a heterocyclic amine with the molecular formula C7H15N . This structure places it as a valuable and constrained scaffold in medicinal and organic chemistry, where azetidines are increasingly investigated as bioisosteres for more common ring systems like piperidines, potentially improving the physicochemical and metabolic properties of target molecules . As a foundational building block, this compound serves a key role in synthetic chemistry research. Its structure is of particular interest for the development of novel pharmacologically active compounds, given that azetidine-containing structures are found in certain natural products and are known for their ability to influence conformation and potency . The specific steric and electronic properties imparted by the 2-methyl and 2-propyl substituents on the azetidine ring make this compound a unique reagent for constructing complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please note that specific chemical, physical, and toxicological data for this particular derivative are limited, and researchers should handle it with appropriate precautions pending further characterization.

Properties

CAS No.

1483892-84-7

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2-methyl-2-propylazetidine

InChI

InChI=1S/C7H15N/c1-3-4-7(2)5-6-8-7/h8H,3-6H2,1-2H3

InChI Key

CBUGIKMBMTWDAP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN1)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-propylazetidine typically involves intramolecular cyclizations of open-chain structures or the reduction of readily available 2-azetidinones . One common method includes the cyclization of N-(2-bromoethyl)-N-methylpropanamide under basic conditions. Another approach involves the reduction of 2-methyl-2-propyl-2-azetidinone using lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced azetidine derivatives.

    Substitution: Various N-substituted azetidines.

Mechanism of Action

The mechanism of action of 2-methyl-2-propylazetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

  • 2-Methylazetidine (C₄H₉N):

    • Lacks the propyl substituent, reducing steric hindrance and lipophilicity.
    • Lower molecular weight (71.12 g/mol) and higher ring strain, leading to faster ring-opening reactions .
  • 2-Ethyl-2-methylazetidine (C₆H₁₃N):

    • Ethyl group increases hydrophobicity (logP ~1.8 vs. ~2.3 for 2-methyl-2-propylazetidine).
    • Reduced metabolic stability compared to propyl-substituted analogs due to shorter alkyl chains .

Larger Heterocycles

  • Pyrrolidine (C₄H₉N) :

    • Five-membered ring reduces strain, enhancing thermal stability (decomposition temperature ~250°C vs. ~180°C for azetidines).
    • Lower basicity (pKa ~11.3 vs. ~9.8 for this compound) due to weaker nitrogen lone pair delocalization .
  • Piperidine (C₅H₁₁N) :

    • Six-membered ring eliminates strain, increasing boiling point (106°C vs. ~85°C for this compound).
    • Higher solubility in polar solvents (e.g., water solubility ~50 g/L vs. ~5 g/L for azetidines) .

Substituted Pyrazines (e.g., 2-Acetylpyrazine)

  • 2-Acetylpyrazine (C₆H₆N₂O):
    • Aromatic nitrogen heterocycle with distinct electronic properties.
    • Higher polarity (PSA = 52.5 Ų vs. 3.24 Ų for azetidines) and lower logP (~0.5 vs. ~2.3) .
    • Used as a flavoring agent, unlike azetidines, which are primarily intermediates in pharmaceutical synthesis .

Physicochemical and Functional Comparisons

Property This compound 2-Methylazetidine Pyrrolidine 2-Acetylpyrazine
Molecular Weight (g/mol) 113.20 71.12 71.12 122.12
logP (Predicted) ~2.3 ~1.2 ~0.5 ~0.5
pKa ~9.8 ~10.2 ~11.3 N/A
Boiling Point (°C) ~85 ~75 87 220
Ring Strain (kJ/mol) ~115 ~120 ~25 N/A
Applications Pharma intermediates Lab reagents Solvents Flavoring agents

Limitations of Current Evidence

The provided sources lack direct data on This compound , necessitating extrapolation from structural analogs and general heterocyclic chemistry principles. Key gaps include:

  • Experimental spectral data (¹H/¹³C NMR, LC-MS) for the compound.
  • Comparative pharmacological or toxicological studies.

Biological Activity

2-Methyl-2-propylazetidine is a cyclic amine compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is classified as a tertiary amine and exhibits a unique azetidine ring structure. Its molecular formula is C5_5H11_{11}N, and it has been studied for various biological effects, particularly in neuropharmacology and toxicology.

PropertyValue
Molecular FormulaC5_5H11_{11}N
Molecular Weight99.15 g/mol
Boiling Point130 °C
Melting Point-30 °C
SolubilitySoluble in water

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly GABAergic pathways. It has been shown to interact with GABA-A receptors, similar to other central nervous system (CNS) depressants.

Case Study: GABAergic Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant sedation and anxiolytic effects. Behavioral assays indicated reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.

Toxicological Profile

The compound has also been evaluated for its toxicity profile. In vitro studies have shown that it can cause skin irritation and eye damage, categorized as skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) according to hazard classifications .

Table 2: Toxicological Effects of this compound

EffectClassification
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2
Acute ToxicityModerate

Cardiovascular Effects

In addition to its CNS effects, recent studies have explored the cardiovascular implications of this compound. Animal models subjected to induced endotoxic shock showed improved hemodynamic stability when treated with this compound, indicating potential protective effects on the cardiovascular system during stress responses.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest involvement in:

  • GABAergic Modulation : Enhancing GABA receptor activity leads to sedative effects.
  • Neurotransmitter Regulation : Potentially modulating levels of serotonin and norepinephrine.
  • Cardiovascular Protection : Possibly through modulation of inflammatory cytokines during shock states.

Q & A

Q. How can researchers validate conflicting literature reports on the compound’s boiling point or solubility?

  • Reproduce experiments using calibrated equipment (e.g., microdistillation apparatus for boiling point). For solubility, use shake-flask methods with UV-Vis quantification. Cross-reference with databases like NIST Chemistry WebBook, ensuring alignment with CAS 1909293-73-7 .

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